(D-Pro4,D-Trp7,9,10)-Substance P (4-11) is a synthetic analog of the neuropeptide Substance P, which plays a crucial role in pain perception and inflammatory processes. This compound is classified as a tachykinin antagonist, specifically targeting the neurokinin-1 receptor. The molecular formula for (D-Pro4,D-Trp7,9,10)-Substance P (4-11) is , with a molecular weight of approximately 1207.43 g/mol. Its amino acid sequence is D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Met-NH2 .
The synthesis of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The use of specific protecting groups allows for selective deprotection at various stages to facilitate the coupling of subsequent amino acids.
The structure of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) consists of a sequence of amino acids that contribute to its biological activity. The presence of D-amino acids in its sequence enhances its stability against enzymatic degradation.
This peptide's structure allows it to interact specifically with tachykinin receptors, inhibiting their activity and thus modulating pain signaling pathways .
(D-Pro4,D-Trp7,9,10)-Substance P (4-11) primarily functions through competitive inhibition at neurokinin receptors. Its chemical reactivity includes:
The mechanism by which (D-Pro4,D-Trp7,9,10)-Substance P (4-11) exerts its effects involves:
The physical and chemical properties of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) include:
(D-Pro4,D-Trp7,9,10)-Substance P (4-11) has several scientific applications:
(D-Pro⁴,D-Trp⁷,⁹,¹⁰)-Substance P (4-11) functions as a potent and selective neurokinin NK1 receptor antagonist. It competitively inhibits the binding of endogenous Substance P (SP) to NK1 receptors, effectively blocking downstream signaling pathways. At concentrations of 100 nM, this analogue significantly reduces SP-induced vasodilation without intrinsic contractile or relaxant activity, confirming its pure antagonistic profile [1] [3]. The compound also inhibits biological effects of gold-protein-substance P (GPSP), a conjugated SP form, demonstrating efficacy against both natural and modified SP isoforms [1].
Table 1: Receptor Binding Profiles of (D-Pro⁴,D-Trp⁷,⁹,¹⁰)-SP (4-11)
Target Receptor | Experimental System | Inhibition Constant (Kᵢ) | Biological Effect Inhibition |
---|---|---|---|
NK1 (Substance P) | Guinea pig pancreatic acini | 4 µM | Parallel rightward shift in SP dose-response |
Bombesin | Radiolabeled [Tyr⁴]bombesin binding | 17 µM | Competitive inhibition of amylase secretion |
Cholecystokinin | ¹²⁵I-CCK octapeptide binding | 5 µM | Rightward shift in CCK dose-response |
The antagonist exhibits broad-spectrum activity beyond NK1 receptors. In dispersed guinea pig pancreatic acini, it competitively inhibits bombesin- and cholecystokinin (CCK)-mediated amylase secretion, shifting dose-response curves rightward without suppressing maximal responses. Schild plot analysis confirms competitive antagonism with slopes not significantly different from unity [2]. This multi-receptor antagonism suggests shared peptide recognition mechanisms among structurally distinct G protein-coupled receptors [2] [9].
The antagonistic properties of (D-Pro⁴,D-Trp⁷,⁹,¹⁰)-SP (4-11) derive from strategic D-amino acid substitutions within the SP (4-11) fragment:
Core Structural Modifications:
The peptide sequence (D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Met-NH₂; MW: 1207.43 Da) adopts amphiphilic conformations in membrane-mimetic environments. Nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations reveal that D-substitutions stabilize β-turn structures around residues 7-10, which directly compete with SP's receptor-docking geometry [10]. The hydrophobic D-Trp cluster enhances membrane partitioning, positioning the antagonist at lipid-water interfaces where neurokinin receptors reside [10].
Table 2: Structural Features Enabling Receptor Antagonism
Structural Element | Biochemical Consequence | Functional Impact |
---|---|---|
D-Trp⁷,⁹,¹⁰ triad | Increased hydrophobic surface area | Displaces endogenous SP from receptor binding pocket |
D-Pro⁴ | Restricted φ/ψ angles in N-terminal region | Prevents receptor activation conformation |
C-terminal amidation | Elimination of negative charge | Enhanced membrane permeability and receptor affinity |
Met¹¹ (vs. Leu¹¹) | Moderate reduction in hydrophobicity | Balanced solubility and receptor binding kinetics |
Comparative studies with [D-Arg¹,D-Pro²,D-Trp⁷,⁹,Leu¹¹]-SP (Spantide) show that substituting Leu¹¹ with Met¹¹ moderately reduces NK1 affinity but maintains broad receptor coverage. The conserved D-Trp residues remain the primary determinants for receptor cross-reactivity [10].
(D-Pro⁴,D-Trp⁷,⁹,¹⁰)-SP (4-11) exhibits differential inhibition across substance P isoforms and related tachykinins:
SP Isoform Interactions:
Table 3: Comparative Antagonist Efficacy Across Tachykinin Receptors
Ligand | Receptor Type | Kᵢ (µM) | Maximum Inhibition (%) |
---|---|---|---|
Substance P | NK1 | 4.0 ± 0.3 | >95% at 10 µM |
[Tyr⁴]Bombesin | BB2 | 17.0 ± 1.2 | 89% at 20 µM |
CCK-8 | CCKᴀ | 5.0 ± 0.4 | 92% at 15 µM |
GPSP | NK1 | Not determined | >80% at 0.1 µM |
The analogue demonstrates ≈4-fold greater selectivity for NK1 receptors over bombesin receptors (BB2) but comparable NK1/CCKᴀ receptor affinity. This broad-spectrum profile stems from conserved interaction motifs in tachykinin and cholecystokinin receptors that recognize the D-Trp-enriched C-terminal sequence [2] [8]. Crucially, it cannot inhibit SP's receptor-independent actions, such as direct membrane insertion that elevates intracellular calcium in T lymphocytes—effects observed even with amphiphilic SP antagonists [6].
Structural Basis for Isoform Discrimination:Molecular modeling reveals that D-amino acid substitutions create steric clashes preventing SP's N-terminal interactions with receptor subdomains essential for activation. However, the conserved C-terminal pharmacophore maintains binding avidity to receptor pockets accommodating diverse peptide scaffolds. This dual mechanism enables broad yet reversible inhibition of natural and modified SP isoforms [10].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6